molecular formula C8H11BO3S B1418053 4-Ethylsulfinylphenylboronic acid CAS No. 863248-21-9

4-Ethylsulfinylphenylboronic acid

Cat. No. B1418053
M. Wt: 198.05 g/mol
InChI Key: FBDFYDUHWXNXMJ-UHFFFAOYSA-N
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Description

4-Ethylsulfinylphenylboronic acid is a chemical compound with the molecular formula C8H11BO3S. It has an average mass of 198.047 Da and a mono-isotopic mass of 198.052200 Da . It is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields .


Physical And Chemical Properties Analysis

4-Ethylsulfinylphenylboronic acid has a density of 1.3±0.1 g/cm3. Its boiling point is 420.0±47.0 °C at 760 mmHg. The vapor pressure is 0.0±1.0 mmHg at 25°C, and the enthalpy of vaporization is 71.0±3.0 kJ/mol. The flash point is 207.8±29.3 °C. The index of refraction is 1.600, and the molar refractivity is 51.4±0.4 cm3 .

Scientific Research Applications

1. Organic Synthesis Intermediates

4-Ethylsulfinylphenylboronic acid, while not directly mentioned, is related to other arylboronic acids known for their low toxicity, good thermal stability, and functional group compatibility. For example, compounds like 4-(2-(diethylamino)ethyl) phenylboronic acid are important intermediates in organic synthesis, offering prospects for further study due to their newness in the market (Zhang Da, 2015).

2. Supramolecular Assemblies

Arylboronic acids play a role in the design and synthesis of supramolecular assemblies. For instance, phenylboronic and 4-methoxyphenylboronic acids have been used to form assemblies due to their ability to form O–H⋯N hydrogen bonds, demonstrating the versatility of this class of compounds in molecular engineering (Pedireddi & Seethalekshmi, 2004).

3. Nanotechnology Applications

Arylboronic acids, including compounds similar to 4-ethylsulfinylphenylboronic acid, have applications in nanotechnology. For instance, they've been used in the stabilization of palladium nanoparticles in aqueous solutions for Suzuki reaction, highlighting their potential in catalysis and nano-scale reactions (Ren & Meng, 2008).

4. Intelligent Bio-Hydrogels

The derivatives of arylboronic acids, such as 4-vinyl-phenylboronic acid, have been used to create intelligent bio-hydrogels with glucose and pH-responsiveness. These hydrogels have potential applications in various fields, including drug delivery systems and responsive materials (Peng et al., 2018).

5. Pharmaceutical Applications

Compounds related to 4-ethylsulfinylphenylboronic acid have been explored in pharmaceutical applications. For example, boronic acid-functionalized nanoparticles have shown promise in the sustained release of insulin, indicating their potential use in glucose-responsive drug delivery systems (Siddiqui et al., 2016).

Safety And Hazards

4-Ethylsulfinylphenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention. In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes. Assure adequate flushing of the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention. In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention .

properties

IUPAC Name

(4-ethylsulfinylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3S/c1-2-13(12)8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDFYDUHWXNXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660496
Record name [4-(Ethanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylsulfinylphenylboronic acid

CAS RN

863248-21-9
Record name [4-(Ethanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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